3-(3,5-Dimethyl-4-nitropyrazol-1-yl)benzoic acid
Overview
Description
3-(3,5-Dimethyl-4-nitropyrazol-1-yl)benzoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 3-(3,5-Dimethyl-4-nitropyrazol-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl system, followed by nitration and subsequent functionalization to introduce the benzoic acid moiety . Industrial production methods often employ multicomponent approaches and dipolar cycloadditions to achieve high yields and purity .
Chemical Reactions Analysis
3-(3,5-Dimethyl-4-nitropyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen, catalysts like palladium, and electrophiles for substitution reactions.
Scientific Research Applications
3-(3,5-Dimethyl-4-nitropyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound’s derivatives have shown potential as antibacterial and anti-inflammatory agents.
Medicine: It is being explored for its potential use in drug discovery and development.
Industry: The compound is used in the synthesis of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-4-nitropyrazol-1-yl)benzoic acid involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The nitro group and benzoic acid moiety play crucial roles in its binding affinity and specificity . The compound can modulate various biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
3-(3,5-Dimethyl-4-nitropyrazol-1-yl)benzoic acid can be compared with other pyrazole derivatives such as:
3,5-dimethyl-1H-pyrazole: Lacks the nitro and benzoic acid groups, making it less versatile in applications.
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid:
3,5-dinitro-1H-pyrazole: Contains additional nitro groups, which can enhance its energetic properties but may limit its use in certain applications.
The uniqueness of this compound lies in its balanced structure, which provides a combination of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-11(15(18)19)8(2)14(13-7)10-5-3-4-9(6-10)12(16)17/h3-6H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOJDHFRGANLGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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